Higher Multidrug Resistance Reversal Potency vs. Verapamil
D595 completely reverses colchicine and adriamycin resistance in human KB carcinoma cells and demonstrates higher reversing potency than the parent compound verapamil [1]. While exact EC50 values are not reported in the primary reference, the study ranks D595 and D792 as having greater potency than verapamil, with devapamil, gallopamil, emopamil, and D528 showing only partial reversal. Importantly, the MDR reversal activity is independent of calcium channel antagonism, indicating a distinct pharmacological action [1].
| Evidence Dimension | MDR reversal potency rank order |
|---|---|
| Target Compound Data | D595: complete reversal, higher potency than verapamil |
| Comparator Or Baseline | Verapamil: complete reversal but lower potency; Devapamil, Gallopamil, Emopamil, D528: partial reversal only |
| Quantified Difference | Not quantified; qualitative rank: D595/D792 > Verapamil > others |
| Conditions | Human KB carcinoma cell lines; resistance to colchicine and adriamycin |
Why This Matters
For MDR reversal applications, D595 offers superior efficacy over verapamil, reducing the required concentration and potentially limiting off-target calcium channel effects.
- [1] Pirker R, et al. Reversal of multi-drug resistance in human KB cell lines by structural analogs of verapamil. Int J Cancer. 1990 May 15;45(5):916-9. PMID: 2335394. View Source
